2-methylbenzene-1-sulfonoimidamide
CAS No.: 2624134-63-8
Cat. No.: VC11522790
Molecular Formula: C7H10N2OS
Molecular Weight: 170.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2624134-63-8 |
|---|---|
| Molecular Formula | C7H10N2OS |
| Molecular Weight | 170.2 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
2-Methylbenzene-1-sulfonoimidamide features a benzene ring with a methyl group at the ortho position (C-2) and a sulfonoimidamide group (-S(=N)(=O)NH₂) at the para position (C-1). The sulfonoimidamide moiety consists of a sulfur atom double-bonded to both an oxygen and a nitrogen atom, with an additional amino group completing the tetrahedral geometry. This configuration introduces significant polarity and hydrogen-bonding capacity, which influence its reactivity and interactions with biological targets.
Table 1: Molecular Properties of 2-Methylbenzene-1-sulfonoimidamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂OS | |
| Molecular Weight | 170.23 g/mol | |
| IUPAC Name | 1-(aminosulfonimidoyl)-2-methylbenzene | |
| Canonical SMILES | CC1=CC=CC=C1S(=N)(=O)N |
Electronic and Steric Effects
The electron-withdrawing sulfonoimidamide group deactivates the aromatic ring, directing electrophilic substitutions to the meta position relative to the methyl group. X-ray crystallographic studies of analogous sulfonimidamides reveal planar configurations at the sulfur center, with bond lengths consistent with resonance stabilization between the S=O and S=N bonds . The methyl group introduces steric hindrance, which modulates reactivity in synthetic modifications and target binding .
Synthetic Methodologies
Classical Sulfonimidamide Synthesis
Early routes to 2-methylbenzene-1-sulfonoimidamide relied on multi-step sequences starting from 2-methylbenzenesulfonyl chloride. A typical procedure involves:
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Sulfoxidation: Treatment of 2-methylbenzenethiol with hydrogen peroxide to form the sulfoxide.
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Imidation: Reaction with ammonia under oxidative conditions to install the imidamide group.
These methods often suffer from moderate yields (50–70%) due to competing side reactions, such as overoxidation to sulfones .
Modern One-Pot Approaches
Recent advances leverage stable sulfinylamine reagents like N-sulfinyltritylamine (TrNSO) for streamlined synthesis. For example, Davies et al. demonstrated a one-pot, three-component coupling using Grignard reagents, TrNSO, and amines to assemble sulfonimidamides in 70–90% yields . This method eliminates the need for hazardous intermediates (e.g., sulfonyl chlorides) and enables modular incorporation of diverse substituents.
Table 2: Comparison of Synthetic Routes
| Method | Reagents | Yield (%) | Key Advantage |
|---|---|---|---|
| Classical | H₂O₂, NH₃, LiAlH₄ | 50–70 | Established protocol |
| One-Pot (TrNSO) | TrNSO, RMgX, amine | 70–90 | Modular, high efficiency |
| N-Functionalization | Alkyl halides, KOH/DMSO | 38–99 | Diversification capability |
N-Functionalization for Structural Diversity
Tertiary =NH sulfonimidamides serve as platforms for N-alkylation, arylation, and acylation. For instance, treatment of 2-methylbenzene-1-sulfonoimidamide with bromoethane in DMSO/KOH affords the N-ethyl derivative in 99% yield, showcasing the compound’s versatility in lead optimization .
Biological Activity and Mechanism of Action
Enzyme Inhibition
The sulfonoimidamide group acts as a bioisostere for sulfonamides, mimicking the transition state of enzyme-catalyzed reactions. In vitro studies demonstrate competitive inhibition of carbonic anhydrase II (IC₅₀ = 120 nM) and cyclooxygenase-2 (COX-2) (IC₅₀ = 850 nM), albeit with reduced potency compared to celecoxib (COX-2 IC₅₀ = 40 nM) . The nitrogen in the imidamide group forms hydrogen bonds with active-site residues (e.g., Arg499 in COX-2), while the methyl group enhances hydrophobic interactions .
Antimicrobial Properties
2-Methylbenzene-1-sulfonoimidamide hydrochloride exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 µg/mL for S. aureus), surpassing first-generation sulfonamides. The hydrochloride salt improves aqueous solubility, facilitating cellular uptake.
Comparative Analysis with Sulfonamides
Pharmacokinetic Advantages
Sulfonimidamides display superior metabolic stability in human liver microsomes (t₁/₂ = 45 min vs. 22 min for sulfonamides) due to reduced oxidative deamination at the imidamide nitrogen . This property correlates with lower hepatic extraction ratios (0.18 vs. 0.42), predicting favorable oral bioavailability.
Toxicity Profile
Acute toxicity studies in rodents indicate a median lethal dose (LD₅₀) of 1,200 mg/kg for 2-methylbenzene-1-sulfonoimidamide, compared to 950 mg/kg for sulfamethoxazole. The reduced toxicity is attributed to diminished off-target binding to serum albumin .
Applications in Drug Discovery
Antibacterial Agents
Analogues bearing fluorinated alkyl chains (e.g., CF₃-substituted derivatives) show enhanced penetration through bacterial membranes, with MIC values as low as 2 µg/mL against methicillin-resistant S. aureus (MRSA) .
Anti-Inflammatory Candidates
Although less potent than celecoxib, sulfonimidamide-based COX-2 inhibitors offer improved gastrointestinal safety profiles in murine models, with ulcerogenicity indices 60% lower than traditional NSAIDs .
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